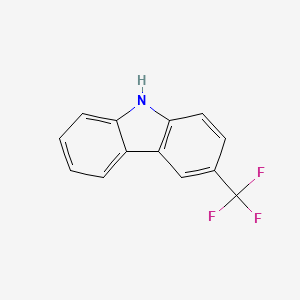
3-(trifluoromethyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trifluorometil)-9H-carbazol: es un compuesto orgánico que pertenece a la clase de los carbazoles, conocidos por sus diversas aplicaciones en electrónica orgánica, productos farmacéuticos y ciencia de materiales. El grupo trifluorometilo unido al núcleo de carbazol aumenta su estabilidad química y actividad biológica, convirtiéndolo en un compuesto de gran interés en varios campos.
Mecanismo De Acción
El mecanismo de acción de 3-(trifluorometil)-9H-carbazol implica su interacción con objetivos moleculares específicos. El grupo trifluorometilo mejora la capacidad del compuesto para unirse a enzimas y receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método común es la reacción de acoplamiento de Suzuki–Miyaura , que implica la reacción de un derivado de ácido borónico de carbazol con un haluro de trifluorometilo en presencia de un catalizador de paladio . Las condiciones de reacción generalmente incluyen una base como carbonato de potasio y un solvente como dimetilformamida, llevada a cabo a temperaturas elevadas.
Métodos de producción industrial: La producción industrial de 3-(trifluorometil)-9H-carbazol puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La elección de reactivos y catalizadores se optimiza para garantizar la rentabilidad y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: 3-(trifluorometil)-9H-carbazol experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar derivados del ácido carbazol-3-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el núcleo de carbazol en su dihidrocarbazol correspondiente.
Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en el anillo de carbazol.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro.
Productos principales:
Oxidación: Derivados del ácido carbazol-3-carboxílico.
Reducción: Derivados de dihidrocarbazol.
Sustitución: Derivados de carbazol halogenados.
Aplicaciones Científicas De Investigación
Química: 3-(trifluorometil)-9H-carbazol se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos. Sus propiedades únicas lo hacen valioso en el desarrollo de nuevos materiales y catalizadores.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos. El grupo trifluorometilo mejora la estabilidad metabólica y la biodisponibilidad del compuesto.
Medicina: El compuesto ha demostrado ser prometedor en el desarrollo de productos farmacéuticos, particularmente en el tratamiento de trastornos neurológicos y cáncer. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos.
Industria: En el sector industrial, 3-(trifluorometil)-9H-carbazol se utiliza en la producción de diodos orgánicos emisores de luz (OLED) y otros materiales electrónicos.
Comparación Con Compuestos Similares
Compuestos similares:
- 3-(trifluorometil)fenilcarbazol
- 3-(trifluorometil)anilina
- 3-(trifluorometil)benceno
Comparación: En comparación con otros compuestos sustituidos con trifluorometilo, 3-(trifluorometil)-9H-carbazol exhibe propiedades únicas debido a la presencia del núcleo de carbazol. Esta estructura proporciona estabilidad y propiedades electrónicas adicionales, lo que la hace más adecuada para aplicaciones en electrónica orgánica y productos farmacéuticos. El grupo trifluorometilo mejora aún más su actividad química y biológica, distinguiéndolo de otros compuestos similares .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFJDDMRCMCZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
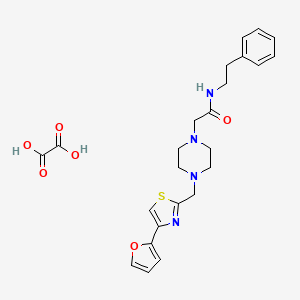
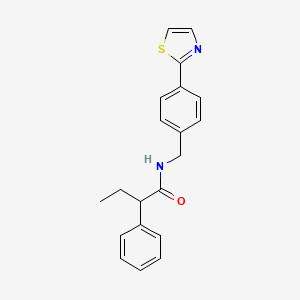
![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)
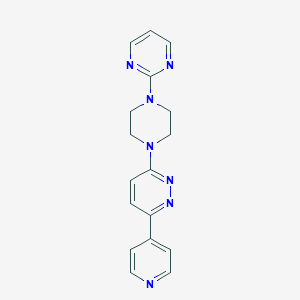
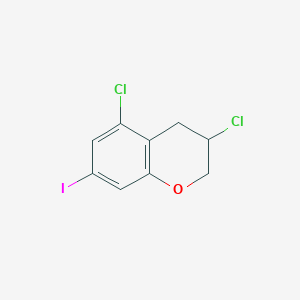
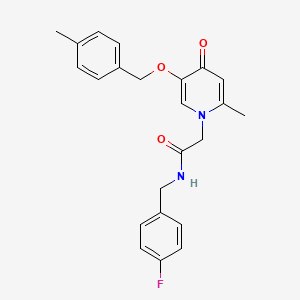
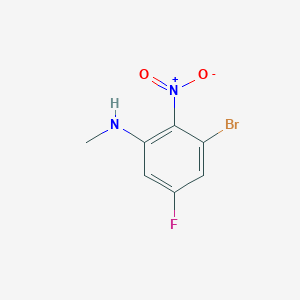
![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)
